A-366

Catalog No.
S516527
CAS No.
1527503-11-2
M.F
C19H27N3O2
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-366

CAS Number

1527503-11-2

Product Name

A-366

IUPAC Name

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21)

InChI Key

BKCDJTRMYWSXMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

A-366; A 366; A366.

Canonical SMILES

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4

Description

The exact mass of the compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is 329.2103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

A-366 is a small molecule compound recognized primarily as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP (G9a-like protein). Its chemical structure is identified as 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine, with a molecular formula of C19H27N3O2 and a CAS number of 1527503-11-2. A-366 exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 3.3 nM for G9a, demonstrating over 1,000-fold selectivity against other methyltransferases and non-epigenetic targets .

Chemical Information

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is an organic molecule described by the chemical formula C19H27N3O2. It belongs to a class of compounds called spirocyclic indoles. These molecules are of interest to researchers due to their potential biological activity [].

Research Applications

Scientific literature suggests that 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine may have properties that are relevant to various areas of scientific research, including:

  • Medicinal Chemistry: Research has explored the potential of spirocyclic indoles for use in developing new medications [, ].
  • Neuroscience: Some studies have investigated the interaction of spirocyclic indoles with neurotransmitter systems [].

The primary reaction involving A-366 is its competitive inhibition of the G9a/GLP enzymes. This inhibition leads to reduced methylation of histone H3 at lysine 9 (H3K9me2), a modification typically associated with transcriptional repression. A-366 has been shown to effectively decrease global levels of H3K9me2 in various cell lines, which is crucial for understanding its role in epigenetic regulation and potential therapeutic applications in cancer .

A-366 has demonstrated significant biological activity in various cancer models, particularly in leukemia. In vitro studies have shown that treatment with A-366 leads to marked differentiation and morphological changes in leukemia cell lines, such as MV4;11 and HL-60. Additionally, in vivo studies using flank xenograft models indicated that A-366 effectively inhibits tumor growth while maintaining lower cytotoxicity compared to other G9a inhibitors. This selectivity makes A-366 a valuable tool for studying the role of G9a/GLP in cancer biology .

A-366 is primarily utilized in research settings focused on epigenetics and cancer biology. Its applications include:

  • Cancer Research: Investigating the role of G9a/GLP in tumorigenesis and differentiation.
  • Epigenetic Studies: Understanding histone modifications and their implications in gene regulation.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting G9a/GLP-related pathways .

Studies have highlighted A-366's interaction with various cellular pathways influenced by G9a/GLP activity. The compound's ability to selectively inhibit these enzymes allows researchers to delineate their roles in cellular processes such as proliferation, differentiation, and apoptosis. Interaction studies often involve assessing changes in gene expression profiles and histone modification patterns following treatment with A-366 .

A-366 shares its inhibitory profile with several other compounds targeting G9a/GLP, but its unique chemical structure sets it apart. Here are some similar compounds:

Compound NameIC50 (nM)Selectivity ProfileNotable Features
BIX01294~10Less selective than A-366First selective inhibitor discovered
UNC0638~20Improved selectivity over BIX01294More potent than earlier inhibitors
GSK-J4~10Selective for G9a/GLPDual inhibitor of other methyltransferases

Uniqueness of A-366:
A-366 is distinguished by its significantly lower cytotoxicity compared to other inhibitors while maintaining potent inhibition of H3K9me2 methylation. This characteristic makes it particularly valuable for therapeutic applications where minimizing off-target effects is critical .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.21032711 g/mol

Monoisotopic Mass

329.21032711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

A-366

Dates

Modify: 2023-08-15
1: Pappano WN, Guo J, He Y, Ferguson D, Jagadeeswaran S, Osterling DJ, Gao W,

Explore Compound Types